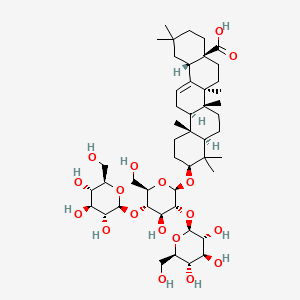
Oleanoglycotoxin-A
Description
Oleanoglycotoxin-A (OGT-A) is a lesser-studied organic compound hypothesized to belong to the family of glycosylated toxins, characterized by a triterpenoid backbone conjugated with sugar moieties . The compound’s nomenclature implies a structural resemblance to oleanane-type triterpenes, which are often associated with anti-inflammatory and cytotoxic activities . Analytical characterization of OGT-A would likely rely on advanced spectral techniques, including $^{13}\text{C}$-NMR and high-resolution mass spectrometry (HRMS), as outlined in protocols for novel organic compounds .
Properties
CAS No. |
50657-29-9 |
|---|---|
Molecular Formula |
C48H78O18 |
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4-hydroxy-6-(hydroxymethyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-43(2)14-16-48(42(59)60)17-15-46(6)22(23(48)18-43)8-9-28-45(5)12-11-29(44(3,4)27(45)10-13-47(28,46)7)64-41-38(66-40-35(57)33(55)31(53)25(20-50)62-40)36(58)37(26(21-51)63-41)65-39-34(56)32(54)30(52)24(19-49)61-39/h8,23-41,49-58H,9-21H2,1-7H3,(H,59,60)/t23-,24+,25+,26+,27-,28+,29-,30+,31+,32-,33-,34+,35+,36-,37+,38+,39-,40-,41-,45-,46+,47+,48-/m0/s1 |
InChI Key |
IPJFUYXEIWFMMG-ZFZFIKJNSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog: Ochratoxin A
Key Similarities and Differences
Research Findings
- Toxicokinetics : OTA’s renal toxicity is linked to organic anion transporters (OATs), which mediate its cellular uptake . While OGT-A’s transport mechanisms are uncharacterized, its glycosylation may influence bioavailability compared to OTA’s phenylalanine moiety.
- Analytical Methods : Both compounds require rigorous spectral validation. OTA is analyzed via HPLC-MS/MS, whereas OGT-A would necessitate $^{13}\text{C}$-NMR for sugar moiety confirmation .
Functional Analog: Digoxin
Key Similarities and Differences
| Parameter | This compound (OGT-A) | Digoxin |
|---|---|---|
| Core Structure | Triterpenoid + glycoside | Cardenolide + trisaccharide |
| Primary Use | Research toxin (hypothesized) | Cardiac glycoside (clinical) |
| Mechanism of Action | Unknown; possible ion channel effects | Na$^+$/K$^+$-ATPase inhibition |
| Toxicity | Potential cardiotoxicity | Narrow therapeutic index, arrhythmias |
Research Findings
- Structural Insights : Digoxin’s trisaccharide chain enhances solubility and target binding . OGT-A’s glycosylation pattern may similarly modulate its bioactivity but remains unverified.
- Analytical Challenges : Both compounds demand spectral clarity in NMR baselines and HRMS precision for structural elucidation .
Methodological Considerations for Comparative Studies
Spectral Data Requirements
Toxicity Assays
- Dose-Response Modeling : WHO guidelines for dose-response assessment should be applied to OGT-A, as with OTA .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


